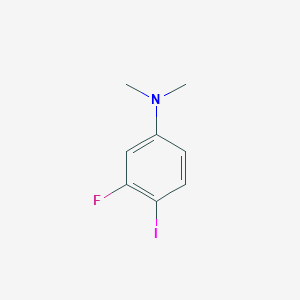
3-fluoro-4-iodo-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-iodo-N,N-dimethylaniline is an organic compound with the molecular formula C8H9FIN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by methyl groups, and the benzene ring is substituted with fluorine and iodine atoms at the 3 and 4 positions, respectively .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-iodo-N,N-dimethylaniline typically involves multi-step reactions. One common method is the halogenation of N,N-dimethylaniline, followed by selective fluorination and iodination. The process may involve:
Halogenation: The initial step involves the halogenation of N,N-dimethylaniline using reagents like bromine or chlorine.
Fluorination: The halogenated intermediate is then subjected to fluorination using metal fluorides in the presence of specific catalysts.
Iodination: Finally, the fluorinated compound undergoes iodination using iodine or iodine-containing reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: 3-Fluoro-4-iodo-N,N-dimethylaniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding nitro or amino derivatives and reduction reactions to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions include various substituted anilines, nitroanilines, and aminoanilines .
科学的研究の応用
3-Fluoro-4-iodo-N,N-dimethylaniline has several applications in scientific research:
作用機序
The mechanism of action of 3-fluoro-4-iodo-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
類似化合物との比較
- 3-Chloro-4-iodo-N,N-dimethylaniline
- 4-Fluoro-N,N-dimethylaniline
- 4-Iodo-N,N-dimethylaniline
Comparison: 3-Fluoro-4-iodo-N,N-dimethylaniline is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
生物活性
3-Fluoro-4-iodo-N,N-dimethylaniline is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of both fluorine and iodine substituents, suggests potential for diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and comparative studies with related compounds.
This compound has the following chemical structure:
- Molecular Formula : C9H10F I N
- Molecular Weight : 249.09 g/mol
The compound is notable for its ability to participate in various chemical reactions, such as nucleophilic substitutions and oxidation-reduction processes, which can lead to the formation of different derivatives with potentially enhanced biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it has been shown to inhibit certain enzymes involved in cell proliferation, which may contribute to its anticancer properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound has significant antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anticancer Activity : The compound has shown promise as an anticancer agent, particularly in inhibiting tumor cell growth in vitro. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Antifungal Effects : In addition to antibacterial activity, this compound has also demonstrated antifungal properties, making it a candidate for further development as a therapeutic agent against fungal infections.
Comparative Studies
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Unique combination of F and I enhances reactivity. |
| 3-Chloro-4-iodo-N,N-dimethylaniline | Moderate | Low | Lacks fluorine; reduced potency. |
| 4-Fluoro-N,N-dimethylaniline | Low | Moderate | No iodine; different mechanism of action. |
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Activity : A recent study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The study suggested that the compound induces apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy Trial : In another trial, the compound was tested against multiple strains of bacteria including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited potent antibacterial activity, comparable to standard antibiotics.
特性
分子式 |
C8H9FIN |
|---|---|
分子量 |
265.07 g/mol |
IUPAC名 |
3-fluoro-4-iodo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9FIN/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3 |
InChIキー |
MEWJTTNYBGCGLU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C=C1)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















